

# Ensuring Reproducibility in 4-Propoxy-N-(2-thienylmethyl)aniline Research: A Comparative Guide

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## Compound of Interest

Compound Name: 4-Propoxy-N-(2-thienylmethyl)aniline

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To foster reproducibility and accelerate scientific progress, this guide provides a comparative analysis of **4-Propoxy-N-(2-thienylmethyl)aniline**, a compound of interest for its potential antimicrobial and anticancer properties.<sup>[1]</sup> This document outlines detailed experimental protocols and presents a summary of available quantitative data alongside that of alternative compounds, enabling researchers to build upon existing findings effectively.

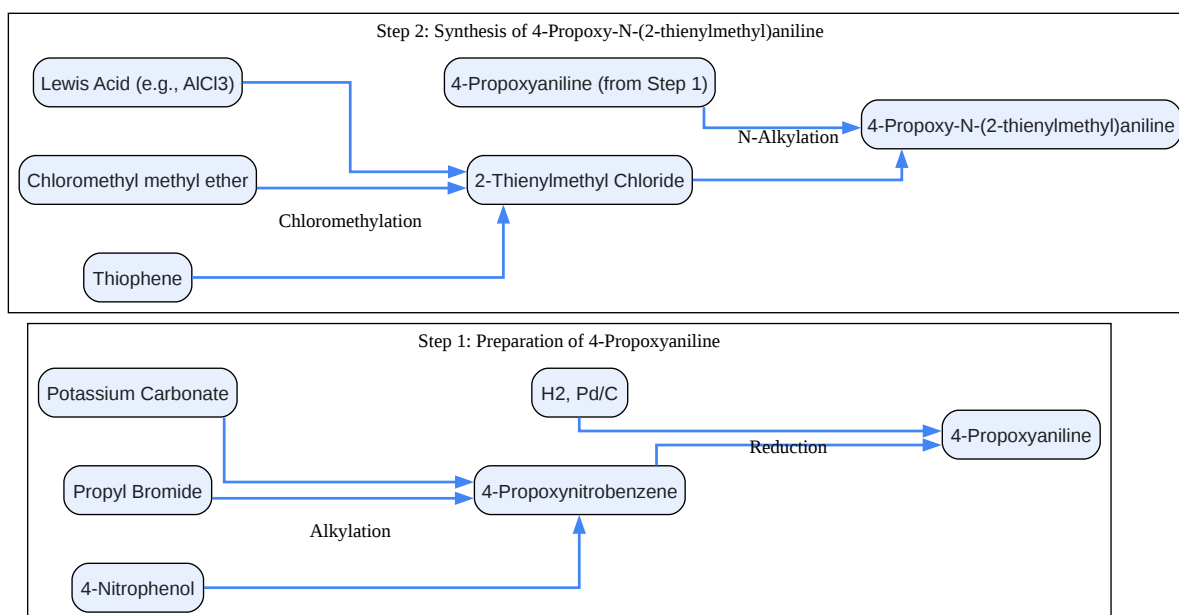
## Chemical and Physical Properties

**4-Propoxy-N-(2-thienylmethyl)aniline** is systematically identified as 4-propoxy-N-(thiophen-2-ylmethyl)aniline, with the molecular formula  $C_{14}H_{17}NOS$ .<sup>[1]</sup> Key identifiers for this compound are provided in the table below.

Property	Value
CAS Number	1040688-52-5
Molecular Weight	247.36 g/mol
SMILES Notation	<chem>CCCOC1=CC=C(C=C1)NCC2=CC=CS2</chem>
InChIKey	KPEUMRKEXBOPG-UHFFFAOYSA-N
Source:	<a href="#">[1]</a>

## Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline

The synthesis of **4-Propoxy-N-(2-thienylmethyl)aniline** can be achieved through a two-step process.[\[1\]](#) This involves the initial preparation of 4-propoxyaniline followed by a reaction with 2-thienylmethyl chloride.[\[1\]](#)



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A high-level overview of the synthesis of **4-Propoxy-N-(2-thienylmethyl)aniline**.

## Detailed Experimental Protocol: Synthesis

### Step 1: Preparation of 4-Propoxyaniline<sup>[1]</sup>

- Alkylation: React 4-nitrophenol with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxynitrobenzene.

- Reduction: Reduce the nitro group of 4-propoxynitrobenzene to an amine group using a reducing agent like hydrogen gas over a palladium catalyst.

#### Step 2: Preparation of 2-Thienylmethyl Chloride[1]

- Chloromethylation: React thiophene with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to synthesize 2-thienylmethyl chloride.

#### Step 3: Final Synthesis

- N-Alkylation: React the synthesized 4-propoxyaniline with 2-thienylmethyl chloride to yield the final product, **4-Propoxy-N-(2-thienylmethyl)aniline**.

## Biological Activity: A Comparative Analysis

Research indicates that **4-Propoxy-N-(2-thienylmethyl)aniline** possesses both antimicrobial and anticancer properties.[1]

### Antimicrobial Activity

In vitro studies have demonstrated the effectiveness of **4-Propoxy-N-(2-thienylmethyl)aniline** against various bacterial strains.[1]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound	Staphylococcus aureus
4-Propoxy-N-(2-thienylmethyl)aniline	32[1]
4-bromo-3-chloroaniline	125
3-bromo-4-chloroaniline	175
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)	100
2-iodo-4-trifluoromethylaniline (ITFMA)	50
Source:[1][2]	

## Anticancer Activity

**4-Propoxy-N-(2-thienylmethyl)aniline** has been shown to exhibit anti-proliferative activity against several cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and C6 glioma cells.<sup>[1]</sup> While specific IC50 values for this compound are not readily available in the reviewed literature, the following tables provide quantitative data for alternative thiophene and aniline derivatives, offering a baseline for comparison.

Table 2: Comparative Anticancer Activity of Thiophene Derivatives (IC50 in  $\mu\text{M}$ )

Compound	Cell Line	IC50 ( $\mu\text{M}$ )
Thienopyrimidine Derivative 3b	HepG2 (Liver)	3.105
PC-3 (Prostate)	2.15	
Thienopyrimidine Derivative 4c	HepG2 (Liver)	3.023
PC-3 (Prostate)	3.12	
Tetrahydrobenzothiophene Derivative 10	H460 (Lung)	7.7
A549 (Lung)	18.9	
U251 (Glioblastoma)	13.3	
Source: <sup>[3]</sup> <sup>[4]</sup>		

Table 3: Comparative Anticancer Activity of Aniline Derivatives (IC50 in  $\mu\text{M}$ )

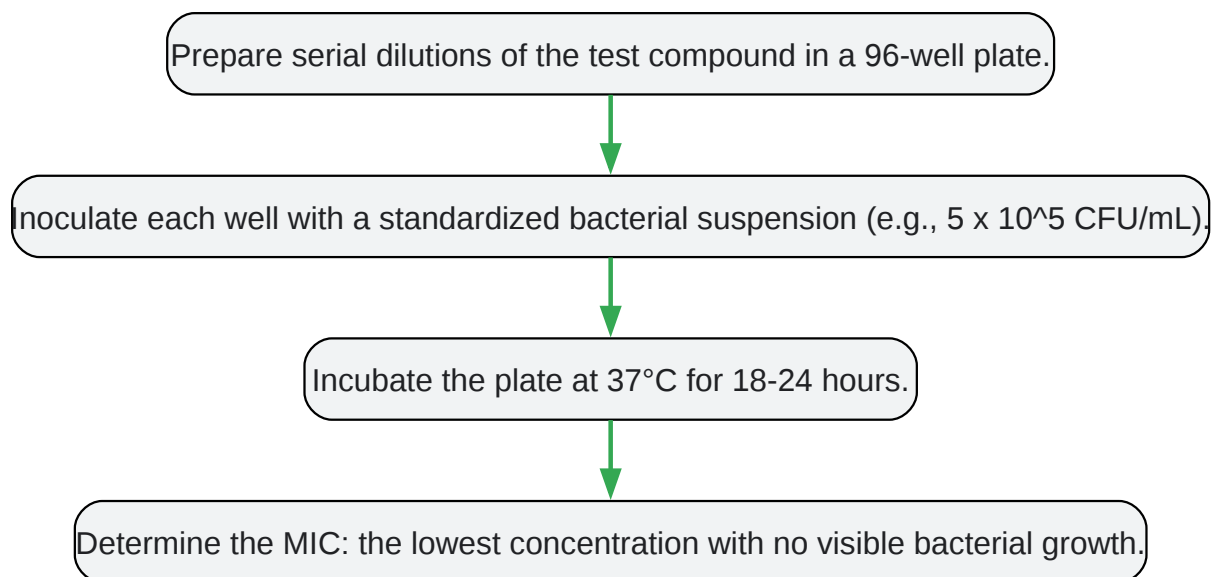
Compound	Cell Line	IC50 (µM)
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11)	NCI-H226 (Lung)	0.94
MDA-MB-231 (Breast)	0.04	
SF-295 (CNS)	<0.01	
Glycine Conjugated Hybrid 9f	PC-3 (Prostate)	14.7 (µg/L)
MCF-7 (Breast)	16.5 (µg/L)	
Source:[5][6]		

## Experimental Protocols for Biological Assays

To ensure the reproducibility of the biological findings, detailed protocols for the key experiments are provided below.

### Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.



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Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

- Prepare a stock solution of **4-Propoxy-N-(2-thienylmethyl)aniline** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Include positive (bacteria and broth) and negative (broth only) controls.
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.

## Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Seed cancer cells in a 96-well plate and allow them to adhere overnight.



Treat cells with various concentrations of the test compound.



Incubate for a specified period (e.g., 24, 48, or 72 hours).



Add MTT solution to each well and incubate for 2-4 hours.



Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).



Measure the absorbance at a specific wavelength (e.g., 570 nm).



Calculate cell viability and determine the IC<sub>50</sub> value.

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Workflow for the MTT cytotoxicity assay.



#### Protocol:

- Seed cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- Prepare serial dilutions of **4-Propoxy-N-(2-thienylmethyl)aniline** in the cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
- Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
- After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 2-4 hours.
- Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.
- Calculate the percentage of cell viability for each concentration relative to the control and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%).

By providing this comprehensive guide, we aim to facilitate the verification and extension of research on **4-Propoxy-N-(2-thienylmethyl)aniline** and its analogs, ultimately contributing to the development of new therapeutic agents.

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